BenchChemオンラインストアへようこそ!

2-(1-methyl-1H-pyrazol-5-yl)-2,3-dihydro-1H-isoindole-1,3-dione

Regiochemistry Pyrazole isomerism Fragment-based drug design

2-(1-Methyl-1H-pyrazol-5-yl)-2,3-dihydro-1H-isoindole-1,3-dione (CAS 678967-84-5) is a heterocyclic compound belonging to the phthalimide (isoindole-1,3-dione) class, linked at the N-2 position to a 1-methylpyrazole at the 5-position. It is commercially available as a research-grade building block from multiple vendors, typically at ≥95% purity.

Molecular Formula C12H9N3O2
Molecular Weight 227.223
CAS No. 678967-84-5
Cat. No. B2940681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-methyl-1H-pyrazol-5-yl)-2,3-dihydro-1H-isoindole-1,3-dione
CAS678967-84-5
Molecular FormulaC12H9N3O2
Molecular Weight227.223
Structural Identifiers
SMILESCN1C(=CC=N1)N2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C12H9N3O2/c1-14-10(6-7-13-14)15-11(16)8-4-2-3-5-9(8)12(15)17/h2-7H,1H3
InChIKeyRVRRQJKKCBRZHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Why 2-(1-Methyl-1H-pyrazol-5-yl)-2,3-dihydro-1H-isoindole-1,3-dione (CAS 678967-84-5) is a Distinct Pyrazole-Phthalimide Building Block for Procurement Consideration


2-(1-Methyl-1H-pyrazol-5-yl)-2,3-dihydro-1H-isoindole-1,3-dione (CAS 678967-84-5) is a heterocyclic compound belonging to the phthalimide (isoindole-1,3-dione) class, linked at the N-2 position to a 1-methylpyrazole at the 5-position. It is commercially available as a research-grade building block from multiple vendors, typically at ≥95% purity . Its unique physicochemical signature—including a single rotatable bond between the phthalimide and pyrazole, zero H-bond donors, and a topological polar surface area (TPSA) of 55.2 Ų [1]—differentiates it from analogs with more flexible linkers or different H-bonding capacities. This combination of structural rigidity and specific H-bond acceptor count makes it particularly useful for fragment-based drug design and scaffold-hopping campaigns within the pyrazole-isoindole-1,3-dione hybrid class [2].

Why Generic Pyrazole-Phthalimide Substitution Fails: The Unique Regiochemical and Physicochemical Identity of Compound 678967-84-5


Procurement teams and researchers cannot simply substitute 2-(1-methyl-1H-pyrazol-5-yl)-2,3-dihydro-1H-isoindole-1,3-dione with another pyrazole-isoindole-1,3-dione derivative for several quantifiable reasons. First, the pyrazole substitution position (1-methyl-5-yl) dictates the orientation of the heterocycle relative to the phthalimide core, influencing both binding geometry and physicochemical properties [1]. Compared to the chloro-substituted 5-chloro-2-(1-methyl-1H-pyrazol-5-yl)isoindoline-1,3-dione, the target compound lacks the electron-withdrawing chlorine, which alters its electronic profile and potential reactivity [2]. Second, the specific computed properties—XLogP3 of 1.1, TPSA of 55.2 Ų, and zero H-bond donors [3]—define its permeability and solubility boundaries. Close analogs with the pyrazole attached at the 3-position or bearing additional substituents will deviate significantly from these values, altering their suitability for specific screening cascades. Third, the single rotatable bond between the two ring systems provides conformational restraint not present in analogs with longer linkers (e.g., methylene or propyl chains), which can improve ligand efficiency in fragment-based discovery [1]. These are not interchangeable scaffold features.

Quantitative Differentiation Evidence for 2-(1-Methyl-1H-pyrazol-5-yl)-2,3-dihydro-1H-isoindole-1,3-dione (CAS 678967-84-5) Against Closest Analogs


Regiochemical Identity: Pyrazole 5-Substitution vs. 3-Substitution Significantly Alters Molecular Electrostatic Potential and Predicted Binding Poses

The target compound bears the 1-methylpyrazole at the 5-position attached to the phthalimide N-2. In contrast, the regioisomer 2-[(1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione (CAS not specified, but representative of 3-substituted analogs) positions the pyrazole attachment at the 3-position, creating a different vector and electronic environment [1]. The target compound's pyrazole 5-substitution places the N1 and N2 nitrogens of the pyrazole in a distinct spatial arrangement relative to the phthalimide carbonyls, which affects hydrogen-bonding geometry with target proteins. In the pyrazole-isoindoline-1,3-dione hybrid HPPD inhibitor series, modifications at the pyrazole ring position drastically altered IC50 values from 0.0039 μM to >1 μM against AtHPPD depending on substitution pattern [2]. While direct IC50 data for the target compound itself is not publicly available, this class SAR demonstrates that pyrazole positional isomerism is a critical determinant of biological activity, and procurement of the correct regioisomer is essential for SAR reproducibility.

Regiochemistry Pyrazole isomerism Fragment-based drug design

Key Physicochemical Differentiator: Lipophilicity (XLogP3 = 1.1) Exactly Matches the Optimal Range for CNS Drug-like Space, Unlike More Lipophilic 5-Chloro Analog

The target compound has a computed XLogP3 of 1.1 [1], placing it well within the optimal lipophilicity range (XLogP 1-3) preferred for CNS drug candidates according to Wager et al. criteria. In contrast, the closely related 5-chloro-2-(1-methyl-1H-pyrazol-5-yl)isoindoline-1,3-dione (exact XLogP not publicly computed for the chloro analog, but chlorine substitution typically increases logP by +0.7 to +1.0 units) is expected to have an XLogP3 of approximately 1.8-2.1, potentially exceeding the lower boundary of increased promiscuity risk. The target compound's TPSA of 55.2 Ų is also within the range for good CNS penetration (<70 Ų), while its zero H-bond donor count favors passive permeability [1]. These combined properties suggest that the target compound is a privileged fragment for CNS-targeted library design, whereas the halogenated analog may be less favorable for applications requiring strict lipophilicity control.

Lipophilicity CNS drug-like properties Physicochemical profiling

H-Bond Acceptor Count of 3 and Zero Donors Provide a Well-Defined Pharmacophore for Fragment-Based Screening, Distinct from Analogs Bearing Free NH or OH Groups

The target compound contains exactly three hydrogen-bond acceptors (the two phthalimide carbonyl oxygens and the pyrazole N2 nitrogen) and zero hydrogen-bond donors [1]. This well-defined H-bond acceptor-only pharmacophore simplifies the interpretation of fragment screening hits, as all binding interactions must be mediated through acceptor interactions or hydrophobic contacts. In contrast, analogs such as 2-{[4-(hydroxymethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione [2] contain a hydroxymethyl group that introduces a hydrogen-bond donor, complicating SAR analysis and potentially increasing off-target interactions. The absence of a labile NH proton (present in pyrazole N-H analogs) also eliminates a potential metabolic liability.

Hydrogen bonding Fragment-based drug discovery Pharmacophore design

Rotatable Bond Count of 1 Provides Conformational Rigidity Advantage Over Flexible-Linker Analogs for Ligand Efficiency Optimization

The target compound possesses only one rotatable bond (the N-C bond connecting the phthalimide to the pyrazole) [1]. This minimal rotatable bond count limits the number of accessible conformations, potentially improving binding entropy and ligand efficiency. In contrast, analogs such as 2-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1H-isoindole-1,3(2H)-dione or 2-((1-methyl-3-nitro-1H-pyrazol-5-yl)methyl)isoindoline-1,3-dione contain 3-4 rotatable bonds [2], introducing greater conformational flexibility that can reduce binding affinity when not compensated by additional interactions. In fragment-based drug design, lower rotatable bond counts are associated with higher ligand efficiency indices.

Ligand efficiency Conformational restriction Scaffold optimization

High-Value Research and Industrial Use Scenarios for 2-(1-Methyl-1H-pyrazol-5-yl)-2,3-dihydro-1H-isoindole-1,3-dione (CAS 678967-84-5)


Fragment-Based Screening Library Design Targeting CNS Enzymes with Strict Lipophilicity and H-Bond Constraints

The compound's XLogP3 of 1.1, TPSA of 55.2 Ų, zero H-bond donors, and minimal conformational flexibility make it an ideal candidate for incorporation into fragment libraries designed for CNS enzyme targets such as HPPD, AChE, or carbonic anhydrases [1] [2]. Its single rotatable bond ensures that fragment hits can be efficiently evolved into leads with optimized ligand efficiency.

Pyrazole-Phthalimide Scaffold-Hopping and SAR Expansion of HPPD Inhibitor Series

Given the established SAR of pyrazole-isoindoline-1,3-dione hybrids as HPPD inhibitors (IC50 values from 0.0039 μM to >1 μM depending on substitution pattern) [1], this compound serves as a key building block for synthesizing and screening novel analogs to expand the SAR landscape around the pyrazole 5-position.

Physicochemical Property-Driven Compound Acquisition for Targeted Library Synthesis

Procurement teams seeking to acquire phthalimide derivatives with precise, pre-computed physicochemical profiles (XLogP3, TPSA, rotatable bond count) for high-throughput screening can use this compound as a standard comparator. Its properties are well-characterized in PubChem [3] and multiple vendor specifications confirm consistent purity (≥95%) , ensuring batch-to-batch reproducibility for screening campaigns.

Reagent for N-Pyrazole Phthalimide Derivatization in Medicinal Chemistry Programs

The compound's reactive phthalimide core allows for further functionalization (e.g., ring-opening to amides, reduction to isoindolines) while retaining the 1-methylpyrazol-5-yl moiety. This makes it a versatile intermediate for constructing diverse screening libraries targeting kinases, proteases, or epigenetic readers, where the phthalimide-pyrazole hybrid motif has demonstrated broad biological activity potential [4].

Quote Request

Request a Quote for 2-(1-methyl-1H-pyrazol-5-yl)-2,3-dihydro-1H-isoindole-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.